molecular formula C24H20N2O3 B2527480 (2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone CAS No. 926406-12-4

(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone

Cat. No. B2527480
CAS RN: 926406-12-4
M. Wt: 384.435
InChI Key: JEMWDSXKXUDJRO-DHUSVAKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that require careful selection of reagents and conditions. For example, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was achieved through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . This process may share similarities with the synthesis of the compound , particularly in the formation of carbon-nitrogen bonds and the use of carbonyl-containing reagents.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their reactivity and properties. X-ray diffraction and DFT calculations are common methods used to elucidate these structures. For instance, the structure of (2E)-ethyl 2-((4-(cyanomethoxy)benzylidene)hydrazono)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate was determined using these techniques, revealing the presence of intramolecular and intermolecular hydrogen bonds . Such structural details are essential for understanding the behavior of similar compounds, including the one under analysis.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular geometry. The compound contains multiple functional groups that could participate in a variety of chemical reactions. For example, the presence of a benzodioxin moiety might suggest potential for electrophilic aromatic substitution reactions, while the ethanone portion could be involved in nucleophilic acyl substitution. The synthesis and reactions of 1,2-diphenylethane derivatives, as discussed in the literature, provide a foundation for understanding the types of reactions that the compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are directly related to its molecular structure. The presence of hydrogen bonds, as seen in related compounds, can affect properties like solubility and boiling point . The electronic structure, including HOMO and LUMO energies, can give insights into the compound's stability and reactivity . While the specific properties of "(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone" are not provided, analogous compounds can serve as a comparative basis to predict behaviors such as solubility, melting point, and reactivity.

Scientific Research Applications

Synthetic Processes

1,2-Diphenylethane, a core structural component similar to the query compound, is an important organic synthetic intermediate. Various synthetic processes including F-C alkylation and benzyl coupling reactions have been summarized, highlighting its significance in organic synthesis (Tang Zhong-feng, 2010).

Biodegradation Studies

Biodegradation research on 1,1-diphenylethylene and 1,1-diphenylethane by Pseudomonas putida PaW 736 explored their potential environmental impact and degradation pathways. This study indicates the environmental relevance of such compounds and their potential for bioremediation (S. Gautam & S. Suresh, 2009).

Characterization and Magnetic Properties

The study on 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, a compound with a structure partially resembling the query compound, focused on its synthesis, characterization, and magnetic properties. This research offers insights into the material properties of similar complex molecules (Christos P. Constantinides et al., 2011).

properties

IUPAC Name

(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-17(20-12-13-21-22(16-20)29-15-14-28-21)25-26-23(18-8-4-2-5-9-18)24(27)19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3/b25-17+,26-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMWDSXKXUDJRO-DHUSVAKKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(/C1=CC=CC=C1)\C(=O)C2=CC=CC=C2)/C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.